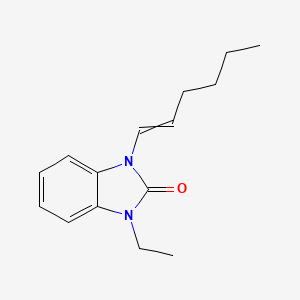

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

For example, the reaction of o-phenylenediamine with ethyl hex-1-enoate in the presence of a strong acid such as hydrochloric acid can yield the desired product. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrogenated derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic effect. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

1-Ethyl-3-(phenyl)-1,3-dihydro-2H-benzimidazol-2-one: This compound has a phenyl group instead of a hex-1-en-1-yl group, which may result in different chemical and biological properties.

1-Methyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substituents, which can impart distinct chemical and biological properties. The hex-1-en-1-yl group provides a degree of unsaturation, which can affect the compound’s reactivity and potential interactions with other molecules. Additionally, the ethyl group can influence the compound’s solubility and overall stability.

Biological Activity

1-Ethyl-3-(hex-1-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-one is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Benzimidazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds in this class exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans .

Antiparasitic Activity

Studies on related benzimidazole compounds reveal promising antiparasitic effects. For example, certain derivatives have demonstrated potent activity against trypanosomatid parasites like Trypanosoma cruzi and Leishmania spp., with some showing IC50 values below 5 µM . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in this area.

Antioxidant Activity

Benzimidazole derivatives are also recognized for their antioxidant properties. Compounds with specific structural features have shown high radical scavenging activity, which is crucial for combating oxidative stress-related diseases . The presence of electron-rich aromatic rings in this compound may contribute to its antioxidant capabilities.

Anticancer Potential

Recent studies highlight the anticancer potential of benzimidazole derivatives. They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression . The ability of these compounds to target multiple pathways makes them attractive candidates for cancer therapy.

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Compounds can interact with various receptors (e.g., AT1 receptors), leading to physiological effects such as blood pressure modulation .

- Electrophilicity : The electrophilic nature of certain functional groups in benzimidazoles enhances their reactivity with biological targets, contributing to their therapeutic effects .

Case Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic activity of benzimidazole derivatives, researchers found that specific compounds exhibited remarkable selectivity against T. cruzi with minimal cytotoxicity towards mammalian cells. This selectivity is crucial for developing safe therapeutic agents .

Case Study 2: Antioxidant Activity Assessment

A comparative analysis of various benzimidazole derivatives revealed that those containing hydroxyl groups displayed superior antioxidant activity compared to their counterparts lacking such groups. This finding underscores the importance of chemical structure in determining biological efficacy .

Table: Summary of Biological Activities of Benzimidazole Derivatives

Properties

CAS No. |

599177-43-2 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

1-ethyl-3-hex-1-enylbenzimidazol-2-one |

InChI |

InChI=1S/C15H20N2O/c1-3-5-6-9-12-17-14-11-8-7-10-13(14)16(4-2)15(17)18/h7-12H,3-6H2,1-2H3 |

InChI Key |

OPVNZWZNPMVZDF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CN1C2=CC=CC=C2N(C1=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.